N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-fluorobenzamide
CAS No.:
Cat. No.: VC15275669
Molecular Formula: C20H22ClFN2O
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClFN2O |
|---|---|
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C20H22ClFN2O/c21-16-10-8-15(9-11-16)19(24-12-4-1-5-13-24)14-23-20(25)17-6-2-3-7-18(17)22/h2-3,6-11,19H,1,4-5,12-14H2,(H,23,25) |
| Standard InChI Key | YQIGKSIURRWERF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a central ethyl linker bridging two key moieties:
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A 4-chlorophenyl group attached to a piperidine ring (a six-membered amine-containing heterocycle).
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A 2-fluorobenzamide group, where the fluorine atom occupies the ortho position relative to the amide bond.
Calculated and Experimental Properties
While experimental data for this specific compound are unavailable, inferences can be drawn from structurally related molecules:
The 2-fluorobenzamide group may enhance metabolic stability compared to methoxy or hydroxyl analogs, as fluorination often reduces oxidative metabolism . The piperidine ring’s basic nitrogen (pKa ~10.5) suggests partial protonation at physiological pH, influencing blood-brain barrier penetration .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis likely follows a multi-step approach analogous to methods described for related benzamides :
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Piperidine Intermediate Preparation:
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Amide Bond Formation:
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Final Purification:
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High-performance liquid chromatography (HPLC) or silica gel chromatography to achieve >95% purity.
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Structural Modifications and SAR
Structure-activity relationship (SAR) studies of analogous compounds reveal critical trends:
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Piperidine vs. Piperazine: Replacement of piperazine (as in compound 17 ) with piperidine reduces conformational rigidity but may improve metabolic stability due to decreased basicity .
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Fluorine Position: The ortho-fluoro substitution in the benzamide group likely sterically hinders interactions with off-target receptors (e.g., serotonin 5-HT2A), enhancing selectivity .
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Chlorophenyl Group: The 4-chloro substituent on the phenyl ring is a conserved feature in high-affinity D4 ligands, contributing to hydrophobic interactions with receptor subpockets .
Pharmacological Activity and Receptor Profiling
Dopamine Receptor Interactions
While direct binding data for this compound are unavailable, its structural analogs exhibit nanomolar affinities for dopamine D4 receptors . For example:
| Compound | D4 Ki (nM) | D2 Selectivity (D4/D2) | Source |
|---|---|---|---|
| 17 (Piperazine analog) | 0.057 | >10,000 | |
| 7 (Piperidine analog) | 1.52 | >100 |
The replacement of piperazine with piperidine may reduce D4 affinity slightly but improve selectivity over D2 receptors, as seen in compound 7 . The 2-fluorobenzamide moiety could further minimize sigma-1 receptor binding, a common off-target interaction in benzamide derivatives .
Functional Activity
In vitro functional assays of related compounds demonstrate:
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Neutral Antagonism: Piperidine-containing benzamides like 7 act as neutral antagonists at D4 receptors, inhibiting both agonist-induced cAMP accumulation and thymidine incorporation .
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Atypical Antipsychotic Potential: At doses that reduce amphetamine-induced hyperactivity in rodents, these compounds show promise as antipsychotics without prolactin elevation .
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